molecular formula C9H13ClFNO B2833008 3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride CAS No. 2229316-33-8

3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride

Cat. No.: B2833008
CAS No.: 2229316-33-8
M. Wt: 205.66
InChI Key: CTKGGGBPMZOOCW-UHFFFAOYSA-N
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Description

3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride is a fluorinated organic compound with the molecular formula C9H12FNO·HCl and a molecular weight of 205.66 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a phenyl group attached to a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride imparts unique chemical properties, such as increased electronegativity and reactivity. This makes it particularly valuable in research and industrial applications where specific interactions are required .

Properties

IUPAC Name

3-amino-2-fluoro-2-phenylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-9(6-11,7-12)8-4-2-1-3-5-8;/h1-5,12H,6-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKGGGBPMZOOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)(CO)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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